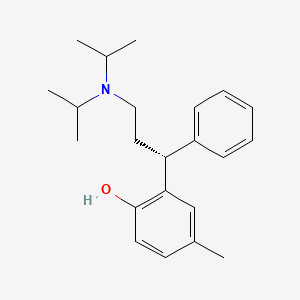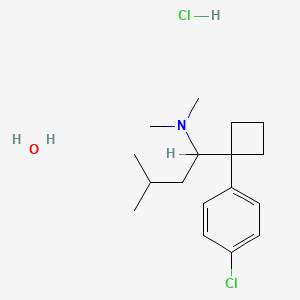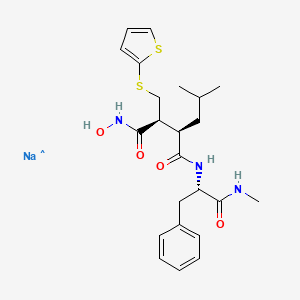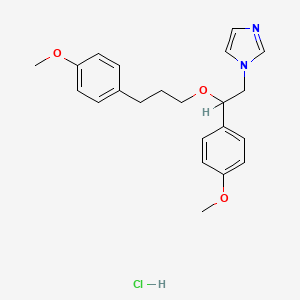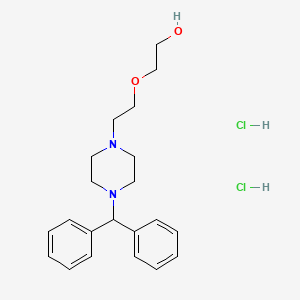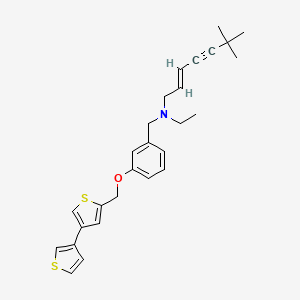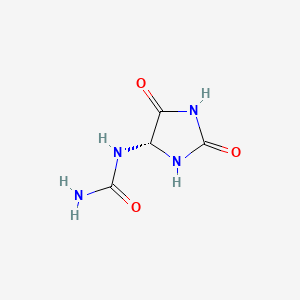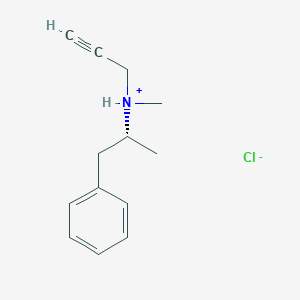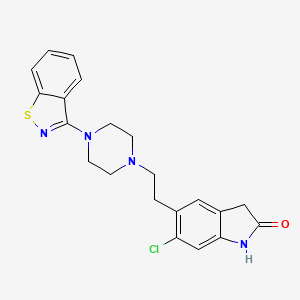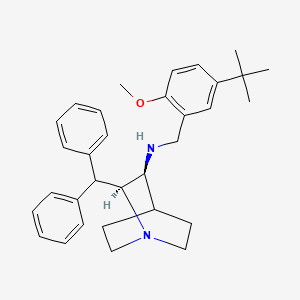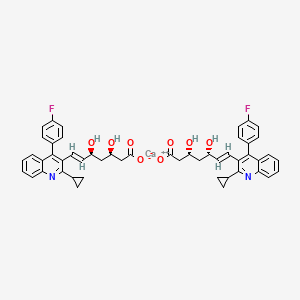![molecular formula C22H31ClN2O6 B1663680 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride CAS No. 129689-28-7](/img/structure/B1663680.png)
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
Übersicht
Beschreibung
ZD 7114 Hydrochlorid ist ein potenter und selektiver Agonist von β3-adrenergen Rezeptoren. Diese Verbindung ist für ihre thermogenen Eigenschaften bekannt, was sie zu einem wertvollen Mittel in der Erforschung von Fettleibigkeit und Diabetes macht . Die Summenformel von ZD 7114 Hydrochlorid lautet C22H31ClN2O6 und es hat ein Molekulargewicht von 454,94 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ZD 7114 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht allgemein veröffentlicht. Sie beinhaltet im Allgemeinen die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Reaktionsbedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von ZD 7114 Hydrochlorid würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen, um die regulatorischen Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZD 7114 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of ZD 7114 hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ZD 7114 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, typischerweise unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Gängige Reagenzien sind Halogenide, Säuren und Basen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
ZD 7114 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen von β3-adrenergen Rezeptoren und thermogene Eigenschaften zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf das Fettgewebe und die Stoffwechselwege.
Medizin: Als potenzieller Therapeutikum für Fettleibigkeit und Diabetes untersucht, da es die Thermogenese stimuliert und den Energieverbrauch erhöht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Stoffwechselstörungen abzielen.
Wirkmechanismus
ZD 7114 Hydrochlorid entfaltet seine Wirkung durch die selektive Bindung an β3-adrenerge Rezeptoren. Diese Bindung aktiviert den Rezeptor, was zur Stimulation der Adenylatcyclase und einer Erhöhung des cAMP-Spiegels führt. Die erhöhten cAMP-Spiegel aktivieren die Proteinkinase A (PKA), die wiederum die Lipolyse und Thermogenese im Fettgewebe stimuliert . Dieser Mechanismus macht ZD 7114 Hydrochlorid zu einem wertvollen Werkzeug bei der Untersuchung von Stoffwechselprozessen und dem Energieverbrauch .
Wirkmechanismus
ZD 7114 hydrochloride exerts its effects by selectively binding to β3-adrenergic receptors. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates lipolysis and thermogenesis in adipose tissue . This mechanism makes ZD 7114 hydrochloride a valuable tool in the study of metabolic processes and energy expenditure .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CL 316,243: Ein weiterer selektiver β3-adrenerger Rezeptoragonist mit ähnlichen thermogenen Eigenschaften.
BRL 37344: Ein β3-adrenerger Rezeptoragonist, der in der Erforschung von Stoffwechselstörungen verwendet wird.
SR 58611A: Ein selektiver β3-adrenerger Rezeptoragonist mit Anwendungen in der Fettleibigkeitsforschung.
Einzigartigkeit
ZD 7114 Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz für β3-adrenerge Rezeptoren einzigartig. Diese Selektivität reduziert Off-Target-Effekte und verstärkt seine Wirksamkeit bei der Stimulation von Thermogenese und Lipolyse. Darüber hinaus macht sein gut dokumentierter Wirkmechanismus und seine umfangreichen Forschungsanwendungen es zu einer wertvollen Verbindung sowohl in akademischen als auch in industriellen Umgebungen .
Eigenschaften
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMZVQSGDBGGF-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432437 | |
| Record name | ZD 7114 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129689-28-7 | |
| Record name | ZD-7114 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZD 7114 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZD 7114 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZD-7114 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63T1D9750 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


